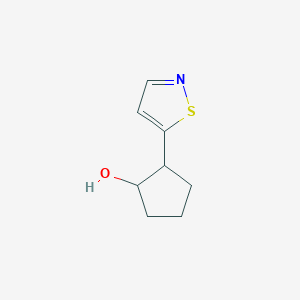

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Description

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2-(1,2-thiazol-5-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C8H11NOS/c10-7-3-1-2-6(7)8-4-5-9-11-8/h4-7,10H,1-3H2 |

InChI Key |

JUYUVHCDTKKETA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=NS2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and drug development. The narrative focuses on a robust and efficient two-step synthetic strategy involving the selective lithiation of 1,2-thiazole and subsequent nucleophilic addition to cyclopentanone. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and strategic considerations that ensure reproducibility and success.

Introduction and Strategic Overview

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1,2-thiazole (isothiazole) ring is a significant pharmacophore found in a variety of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets. The target molecule, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, combines this important heterocycle with a cyclopentanol moiety, creating a chiral structure with potential for developing new therapeutic agents.

The synthetic approach detailed herein is predicated on the principles of modern organometallic chemistry, specifically the generation of a potent carbon-based nucleophile from the 1,2-thiazole ring. The chosen strategy is a convergent synthesis, which allows for the efficient coupling of two key fragments late in the sequence.

The core of this synthesis relies on the selective deprotonation of the C5 proton of the 1,2-thiazole ring. Isothiazole is an aromatic compound, and its protons exhibit varying degrees of acidity. It is well-documented that lithiation with strong organolithium bases preferentially occurs at the C5 position, which is the most acidic site on the ring, remote from the electron-rich sulfur atom.[1][2] This selective metalation generates a 5-lithio-1,2-thiazole intermediate, a powerful nucleophile poised to react with a suitable electrophile.

Cyclopentanone serves as the electrophilic partner. The nucleophilic addition of the 5-lithio-1,2-thiazole to the carbonyl carbon of cyclopentanone forms a new carbon-carbon bond, creating the cyclopentanol backbone. A final aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Caption: Overall synthetic workflow for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Mechanistic Considerations and Causality

The success of this synthesis hinges on precise control over reaction conditions, particularly temperature. The key transformation is the metalation of 1,2-thiazole.

Generation of the 5-Lithio-1,2-thiazole Nucleophile

The deprotonation of an aromatic C-H bond requires a strong base. n-Butyllithium (n-BuLi) is an excellent choice for this purpose. However, its use requires careful consideration. Isothiazoles, containing an N-S bond, are susceptible to nucleophilic attack by alkyllithiums at the sulfur or nitrogen atoms, which can lead to ring-opening side reactions.[3] To mitigate this, the reaction must be conducted at very low temperatures (typically -78 °C, the sublimation point of dry ice). At this temperature, the rate of the desired deprotonation at C5 is significantly faster than the rate of nucleophilic attack on the ring, ensuring the selective formation of the 5-lithiated species.[1] An alternative, and potentially more efficient reagent, is Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base that can also effect clean C5 lithiation with a reduced risk of ring cleavage.[2]

Caption: Key mechanistic steps in the formation of the target compound.

Carbon-Carbon Bond Formation

Once formed, the 5-lithio-1,2-thiazole anion is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of cyclopentanone. This addition reaction is also performed at -78 °C to prevent side reactions and ensure controlled addition. The result is a lithium alkoxide intermediate. The final step involves quenching the reaction with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the target alcohol, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Detailed Experimental Protocols

Safety Precaution: All procedures involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and react violently with water.[4] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, is mandatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2-Thiazole | ≥97% | Sigma-Aldrich | Store under inert atmosphere |

| Cyclopentanone | ≥99% | Acros Organics | Anhydrous grade recommended |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from Na/benzophenone |

| Ammonium Chloride | ACS Reagent, ≥99.5% | Fisher Scientific | Used for workup |

| Diethyl Ether | Anhydrous | VWR | For extraction |

| Magnesium Sulfate | Anhydrous | VWR | For drying |

Step-by-Step Synthesis

Protocol:

-

Apparatus Setup: Assemble a three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Dry the entire apparatus in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.

-

Initial Reaction Mixture: To the reaction flask, add 1,2-thiazole (1.0 eq) and anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes. A color change to yellow or orange is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 5-lithio-1,2-thiazole.

-

Addition of Electrophile: In a separate, dry flask, prepare a solution of cyclopentanone (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Then, slowly allow the mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the alcohol.

Summary and Outlook

This guide outlines a reliable and well-precedented method for the synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. The key to this synthesis is the controlled, low-temperature lithiation of the 1,2-thiazole ring at the C5 position, followed by a standard nucleophilic addition to cyclopentanone. By adhering to the detailed protocols and safety precautions, researchers can successfully prepare this valuable chemical entity for further investigation in pharmaceutical and materials science applications. Future work could explore the stereoselective reduction of a precursor ketone to control the diastereoselectivity of the alcohol, or the use of chiral catalysts to achieve an enantioselective synthesis.

References

-

Brainly.in. (2018, October 9). How is cyclopentanol prepared from Cyclopentanone? Available at: [Link]

-

Filo. (n.d.). What reagent is required to convert cyclopentanone to cyclopentanol? Retrieved September 4, 2025, from [Link]

-

Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. Available at: [Link]

-

Micetich, R. G., & Shaw, C. C. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

- Google Patents. (n.d.). CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural.

-

Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(1), 199. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(2), 207-246. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentanol synthesis. Available at: [Link]

-

Iddon, B. (1995). Synthesis and reactions of lithiated monocyclic azoles containing two or more hetero-atoms. Part V: Isothiazoles and thiazoles. Heterocycles, 41(3), 533-596. Available at: [Link]

-

Yusoff, M. M., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 177-186. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Cyclopentanone – Knowledge and References. Available at: [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35839-35844. Available at: [Link]

-

ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]

-

Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Available at: [Link]

-

Wenkert, E., et al. (1988). Nickel-catalyzed reactions of thiazoles, isoxazoles, oxazolines and thiazolines with Grignard reagents. Journal of Organometallic Chemistry, 354(1-2), 1-8. Available at: [Link]

-

Poczta, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. Available at: [Link]

-

Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Disclaimer: Direct experimental data for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is not extensively available in public literature. This guide provides a comprehensive analysis based on the well-established chemical principles of its constituent moieties—the isothiazole (1,2-thiazole) ring and the 2-substituted cyclopentanol system—supported by data from analogous structures. All properties and reaction schemes should be considered predictive.

Introduction and Structural Analysis

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a heterocyclic compound featuring a five-membered cyclopentanol ring substituted at the 2-position with a 5-yl isothiazole group. Isothiazole, a sulfur- and nitrogen-containing heterocycle, is a crucial pharmacophore found in numerous biologically active compounds, including antibacterial and anti-inflammatory agents.[1][2] The combination of the aromatic, electron-rich isothiazole ring with the chiral, functionalized cyclopentanol moiety suggests a molecule with significant potential for novel chemical reactivity and biological applications.

The core structure consists of:

-

Isothiazole (1,2-Thiazole): An aromatic five-membered ring with a sulfur and a nitrogen atom adjacent to each other. This arrangement influences the ring's electronic distribution and reactivity.[1]

-

Cyclopentanol: A five-membered aliphatic ring bearing a hydroxyl group. The substitution at the adjacent carbon (C2) creates a chiral center at C1 and C2, leading to the existence of stereoisomers (cis and trans).

Predicted Physicochemical Properties

While experimental values are unavailable, key physicochemical properties can be estimated using computational models and data from similar structures.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₈H₁₁NOS | Based on structural components. |

| Molecular Weight | 169.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Isothiazole is a colorless liquid, and many substituted derivatives are liquids or low-melting solids.[1][3] |

| Boiling Point | Estimated > 200 °C | Higher than isothiazole (114 °C) due to increased molecular weight and hydrogen bonding capability of the -OH group.[3][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The polar alcohol group imparts some water solubility, but the larger hydrocarbon and heterocyclic structure favors solubility in solvents like ethanol, methanol, and dichloromethane.[1][2] |

| pKa | Conjugate acid pKa ≈ -0.5 to 1.0 | The nitrogen on the isothiazole ring is weakly basic. The pKa of the conjugate acid of isothiazole is approximately -0.5.[4] |

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol involves the reaction of a 5-lithioisothiazole intermediate with cyclopentene oxide. This strategy leverages the known reactivity of organolithium compounds with epoxides.

Step 1: Lithiation of Isothiazole

Isothiazole can be regioselectively deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-70 to -78 °C).[3][5] This is a well-established method for creating a nucleophilic carbon at the 5-position of the isothiazole ring.[6]

Step 2: Nucleophilic Ring-Opening of Cyclopentene Oxide

The resulting 5-lithioisothiazole acts as a potent nucleophile. It can attack one of the electrophilic carbons of the cyclopentene oxide ring. This epoxide ring-opening reaction is a classic method for forming carbon-carbon bonds and installing a hydroxyl group. The attack is expected to occur with anti-stereochemistry, leading to a trans relationship between the isothiazole group and the hydroxyl group on the cyclopentane ring.[7][8]

Workflow Diagram

Caption: Proposed synthesis of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Experimental Protocol: A Predictive Methodology

-

Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve isothiazole in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise while maintaining the temperature. Stir the mixture for 1 hour to ensure complete formation of 5-lithioisothiazole.

-

Epoxide Addition: Add one equivalent of cyclopentene oxide, dissolved in anhydrous THF, to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected chemical shifts and absorption bands are predicted below.

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | Isothiazole H-3 | δ 8.7-8.8 ppm | H-3 is adjacent to nitrogen and is typically the most downfield proton on the isothiazole ring.[9] |

| Isothiazole H-4 | δ 7.2-7.3 ppm | H-4 is typically the most upfield proton on the isothiazole ring.[9] | |

| Cyclopentane CH-OH (H-1) | δ 3.5-4.5 ppm | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen.[10] | |

| Cyclopentane CH-Thiazole (H-2) | δ 2.8-3.5 ppm | This proton is adjacent to the electron-withdrawing thiazole ring and will be shifted downfield. | |

| Cyclopentane CH₂ | δ 1.5-2.2 ppm | Protons on the cyclopentane ring not directly attached to a heteroatom or functional group. | |

| Alcohol O-H | δ 1.5-4.0 ppm (broad) | The chemical shift is variable and concentration-dependent; the peak often disappears upon D₂O exchange.[10] | |

| ¹³C NMR | Isothiazole C-3 | δ 156-158 ppm | Carbon adjacent to nitrogen is significantly deshielded.[11][12] |

| Isothiazole C-5 | δ 147-150 ppm | Carbon attached to the cyclopentyl group. Its shift will be influenced by the substituent.[11][13] | |

| Isothiazole C-4 | δ 123-125 ppm | [11][12] | |

| Cyclopentane C-OH (C-1) | δ 70-80 ppm | Carbon attached to the hydroxyl group.[10] | |

| Cyclopentane C-Thiazole (C-2) | δ 45-55 ppm | Carbon attached to the isothiazole ring. | |

| Cyclopentane CH₂ | δ 20-40 ppm | Aliphatic carbons of the cyclopentane ring. | |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad, strong) | Characteristic of a hydrogen-bonded alcohol.[10][14] |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H stretches on the isothiazole ring. | |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | C-H stretches on the cyclopentane ring. | |

| C=N / C=C Stretch | 1400-1550 cm⁻¹ | Aromatic ring stretching vibrations from the isothiazole moiety.[13] | |

| C-O Stretch | 1050-1150 cm⁻¹ (strong) | Characteristic of a secondary alcohol.[14][15] |

Analysis of Chemical Reactivity

The molecule possesses two primary reactive sites: the secondary alcohol on the cyclopentane ring and the isothiazole heterocycle.

Reactions at the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(1,2-Thiazol-5-yl)cyclopentan-1-one, using standard oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).[16] This transformation is a key step in modifying the cyclopentane core.

-

Esterification/Etherification: The hydroxyl group can readily react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively. This allows for the introduction of various functional groups, potentially modulating the compound's biological activity or physical properties.

Reactivity of the Isothiazole Ring

-

Electrophilic Substitution: The isothiazole ring is an aromatic system. Electrophilic substitution, such as nitration or halogenation, is predicted to occur preferentially at the C4 position, which is the most electron-rich carbon.[1][3]

-

Ring Stability and Cleavage: The N-S bond in the isothiazole ring is a potential point of weakness. Reductive cleavage can occur under certain conditions (e.g., strong reducing agents), which can be a limitation but also a strategic pathway for ring transformation.[6]

Caption: Predicted reactivity map for the target molecule.

Discussion of Potential Biological Significance

Thiazole and isothiazole rings are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[17][18] They are known to exhibit a wide range of biological activities, including:

The incorporation of the 2-hydroxycyclopentyl moiety introduces chirality and a hydrogen-bonding donor/acceptor site, which can be critical for specific interactions with biological targets like enzymes or receptors. The specific stereochemistry (cis vs. trans) of the substituents on the cyclopentane ring would be expected to significantly influence biological activity, as target binding sites are often highly stereoselective. Therefore, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol represents a promising scaffold for the development of novel therapeutic agents.

References

-

Isothiazole. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

- Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(5), 596-603.

-

Isothiazole. (n.d.). Wikipedia. Retrieved from [Link]

- Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.

-

The chemistry of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

- Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.

-

Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. ResearchGate. Retrieved from [Link]

- Gulevskaya, A. V., & Tyaglivy, A. S. (2016).

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

The chemistry of isothiazoles. (n.d.). Academia.edu. Retrieved from [Link]

-

Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Thiazole formation through a modified Gewald reaction. (2015, May 26). Beilstein Journals.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). PMC.

- 17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax.

- 17.11 Spectroscopy of Alcohols and Phenols. (n.d.).

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Scientific Research.

- Spectroscopy of Alcohols and Phenols. (2025, August 15). Fiveable.

- Methods to Synthesize Substituted Isothiazoles. (n.d.).

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1970). Acta Chemica Scandinavica.

- 3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.

- Synthesis of Isothiazole. (2022, January 24). ChemicalBook.

- The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2020, December 20). Spectroscopy Online.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Thieme.

- Mechanisms of the Base-Induced Isomerizations of Cyclopentene and Cyclohexene Oxides: Influence of Structure and Solvent on α and β Proton Removal. (n.d.).

- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry.

- Thiazoles and Bisthiazoles. (2021, March 29). Encyclopedia.pub.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu.

- An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide. (n.d.). Benchchem.

- Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. (2025, August 9).

- Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers. (n.d.). Benchchem.

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2025, May 14). MOST Wiedzy.

- Oxidation of cyclopentanol to cyclopentanone can be accomplished by using. (n.d.). Allen.

- Heterocyclic Building Blocks-Isothiazole. (n.d.). BOC Sciences.

- Organolithium compounds, properties & structures. (n.d.). Acros Organics.

- Probable mechanism of oxidation cyclopentanone to glutaric acid. (2018).

- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC.

- Which compound will undergo oxidation to yield cyclopentanol? (2023, June 12). brainly.com.

- Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their. (n.d.). Semantic Scholar.

- The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. (n.d.). Organic Chemistry Portal.

- Show how you would convert 2-methylcyclopentanol to the following... (2024, May 11). Pearson+.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. Isothiazole | 288-16-4 [chemicalbook.com]

- 4. Isothiazole - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Oxidation of cyclopentanol to cyclopentanone can be accomplished by using [allen.in]

- 17. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. It is intended for an audience of researchers, medicinal chemists, and drug development professionals. This guide delineates the molecule's formal IUPAC nomenclature, explores its critical stereochemical aspects, and presents its predicted physicochemical properties. Furthermore, it outlines plausible, well-reasoned strategies for its chemical synthesis and purification, accompanied by detailed protocols for its analytical characterization. The narrative emphasizes the scientific rationale behind methodological choices, reflecting an experienced perspective. The potential of this molecular scaffold in drug discovery is discussed, grounded in the established pharmacological significance of the thiazole moiety.

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs.[1] Among them, the thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—is a privileged scaffold. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties.[2][3] This wide-ranging bioactivity stems from the thiazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, engaging in various non-covalent interactions with biological targets.

The subject of this guide, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, combines this potent heterocyclic core with a substituted cyclopentanol ring system. The cyclopentane unit provides a rigid, three-dimensional framework that can orient the thiazole moiety and the hydroxyl group in specific spatial arrangements. The presence of two adjacent chiral centers introduces stereochemical complexity, a critical parameter in modern drug design where enantiopure compounds are often required to maximize efficacy and minimize off-target effects. This guide aims to provide the foundational chemical knowledge required to synthesize, characterize, and explore the therapeutic potential of this promising compound.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is fundamental to its study. This section deconstructs the IUPAC name, explores the vital stereochemical features, and tabulates its predicted properties.

IUPAC Nomenclature

The formal name, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol , is derived according to the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4]

-

Parent Structure : The principal functional group is the hydroxyl (-OH) group attached to a five-membered cycloalkane ring. This defines the parent structure as cyclopentanol .[5]

-

Numbering the Parent Ring : The carbon atom bearing the principal functional group (the hydroxyl group) is assigned position #1. The ring is then numbered to give the other substituent the lowest possible locant, which in this case is position #2.[6]

-

Identifying the Substituent : The substituent at position #2 is a 1,2-thiazole ring.

-

Naming the Heterocyclic Substituent : The heterocycle is named "1,2-thiazole" based on the Hantzsch-Widman nomenclature system, where "thia" denotes sulfur, "aza" denotes nitrogen, and "ole" indicates a five-membered unsaturated ring.[7][8][9] The "1,2-" locants specify the relative positions of the sulfur and nitrogen atoms.

-

Attachment Point : The substituent is attached to the cyclopentanol ring via position #5 of the thiazole ring, hence it is named as a (1,2-thiazol-5-yl) group.

-

Assembly : Combining these elements yields the full, unambiguous IUPAC name: 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol .

Critical Stereochemistry

The structure contains two adjacent stereocenters at positions C1 and C2 of the cyclopentane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.

-

Syn (cis) isomers : (1R,2S)- and (1S,2R)-

-

Anti (trans) isomers : (1R,2R)- and (1S,2S)-

The relative orientation of the hydroxyl and thiazolyl groups (cis or trans) significantly impacts the molecule's overall shape, polarity, and ability to interact with chiral biological targets like enzymes and receptors. Consequently, stereoselective synthesis and chiral separation are paramount for any meaningful pharmacological investigation.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₃NOS | (Calculated) |

| Molecular Weight | 183.27 g/mol | (Calculated) |

| logP (Octanol/Water) | 1.5 - 2.0 | (Predicted) |

| Topological Polar Surface Area | 61.4 Ų | (Predicted) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 2 | (Calculated) |

| pKa (Acidic - Alcohol) | ~15-16 | (Estimated) |

| pKa (Basic - Thiazole N) | ~0.5-1.5 | (Estimated) |

Strategies for Chemical Synthesis

The construction of 2-(1,2-thiazol-5-yl)cyclopentan-1-ol requires a robust synthetic strategy that allows for control over regiochemistry and, ideally, stereochemistry. A retrosynthetic analysis provides a logical approach to devising a viable forward synthesis.

Retrosynthetic Analysis

The key bond disconnection is between the cyclopentane and thiazole rings (C2-C5 bond). This disconnection suggests a nucleophilic thiazole species (or equivalent) and an electrophilic cyclopentane species. A secondary disconnection of the C1-O bond points towards the oxidation of a corresponding hydrocarbon or the reduction of a ketone.

Proposed Forward Synthesis: A Step-by-Step Protocol

Based on the retrosynthetic analysis, a plausible forward synthesis involves the nucleophilic addition of a 5-lithiated 1,2-thiazole to cyclopentene oxide. This approach is advantageous as it sets the 1,2-trans-stereochemistry directly via the anti-opening of the epoxide ring.

Protocol: Synthesis of trans-2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

-

Expert Rationale : This protocol leverages well-established organolithium chemistry. The use of 5-bromo-1,2-thiazole as a precursor allows for a clean lithium-halogen exchange to generate the required nucleophile. The choice of cyclopentene oxide as the electrophile directly yields the desired trans-product, simplifying purification. All steps must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the highly reactive organolithium intermediates.

-

Step 1: Synthesis of 5-Bromo-1,2-thiazole (Precursor)

-

Causality: This step is necessary to introduce a handle for the subsequent lithium-halogen exchange, as direct lithiation of 1,2-thiazole can lead to mixtures of regioisomers.

-

To a solution of 1,2-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add n-butyllithium (1.05 eq).

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of bromine (1.1 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromo-1,2-thiazole.

-

-

Step 2: Synthesis of trans-2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

-

Self-Validation: The success of this step is critically dependent on maintaining anhydrous conditions and low temperatures to ensure the stability of the lithiated intermediate.

-

Dissolve 5-bromo-1,2-thiazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate the 5-lithio-1,2-thiazole species in situ.

-

In a separate flask, dissolve cyclopentene oxide (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the solution of 5-lithio-1,2-thiazole to the cyclopentene oxide solution via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting racemic trans-product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

-

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in chemical research. A combination of spectroscopic and chromatographic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry.

| Technique | Predicted Observations |

| ¹H NMR | - Thiazole protons : Two doublets in the aromatic region (~7.5-8.5 ppm).- CH-OH proton : A multiplet (~4.0-4.5 ppm).- CH-Thiazole proton : A multiplet (~3.0-3.5 ppm).- Cyclopentane protons : A series of complex multiplets in the aliphatic region (~1.5-2.5 ppm).- OH proton : A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | - Thiazole carbons : Two to three signals in the heteroaromatic region (~115-160 ppm).- C-OH carbon : A signal around ~70-80 ppm.- C-Thiazole carbon : A signal around ~45-55 ppm.- Cyclopentane carbons : Three to four signals in the aliphatic region (~20-40 ppm). |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected M+H⁺ (ESI) : 184.0791 m/z

-

Key Fragmentation : Expect loss of H₂O (M-18), and cleavage of the C-C bond between the two rings, leading to fragments corresponding to the thiazole and cyclopentanol moieties.

High-Performance Liquid Chromatography (HPLC)

For a molecule with multiple stereoisomers intended for biological evaluation, chiral chromatography is essential.

Protocol: Chiral Separation of Stereoisomers

-

Expert Rationale : The separation of enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. A polysaccharide-based chiral stationary phase (CSP) is a robust starting point for method development due to its broad applicability.

-

Column : Select a chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase : Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Method Development : Begin with an isocratic elution (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min.

-

Optimization : Adjust the ratio of the polar modifier to achieve baseline separation of the enantiomeric pairs. The separation of diastereomers (cis vs. trans) should be achievable on a standard reverse-phase (C18) or normal-phase (silica) column prior to chiral separation.

-

Detection : Use a UV detector set to a wavelength where the thiazole ring absorbs (e.g., ~240-260 nm).

Potential Applications in Drug Discovery

The molecular architecture of 2-(1,2-thiazol-5-yl)cyclopentan-1-ol presents it as an attractive scaffold for library synthesis in a drug discovery context. The three key components—the thiazole ring, the cyclopentane core, and the hydroxyl group—can be systematically modified to explore structure-activity relationships (SAR).

-

Thiazole Moiety (R¹) : The thiazole ring can be further substituted at its C4 position to modulate electronic properties and introduce new interaction points.

-

Cyclopentane Core (R²) : The rigidity and substitution pattern of the cyclopentane ring can be altered to optimize the spatial orientation of the pharmacophoric elements.

-

Hydroxyl Group (R³) : The alcohol function can be esterified or converted into an ether to create prodrugs or modify solubility and metabolic stability. It can also be replaced with other functional groups like amines or fluorine to probe for new hydrogen bonding interactions.

Given the known activities of thiazoles, this scaffold could be a promising starting point for developing novel agents in oncology, infectious diseases, or inflammatory disorders.

Conclusion

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a compound of significant interest due to its combination of a pharmacologically validated thiazole heterocycle and a stereochemically rich cyclopentanol core. This guide has established its formal nomenclature, detailed its structural and stereochemical complexity, and provided a robust, well-reasoned framework for its synthesis and characterization. The proposed synthetic routes and analytical protocols offer a clear path for researchers to access this molecule and its analogs. Its potential as a versatile scaffold for medicinal chemistry warrants further investigation and could lead to the discovery of novel therapeutic agents.

References

- IUPAC. (n.d.). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

- IUPAC. (n.d.). FR-2.2 Heterocyclic Components.

- Wikipedia. (n.d.). Heterocyclic compound.

- Chemistry Stack Exchange. (2018). IUPAC of heterocyclic compounds terminology.

- Derese, S. (n.d.). Nomenclature of Heterocyclic Compounds.

- University of Wisconsin-Madison. (n.d.).

- University of Calgary. (n.d.). Substituted Cycloalkanes.

- Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes.

- Purdue University. (n.d.).

- Michigan State University. (n.d.).

- PubChem. (n.d.). n-(Thiazol-5-ylmethyl)cyclopentanamine.

- PubChem. (n.d.). (2-Amino-1,3-thiazol-5-yl)-cyclopentylmethanol.

- PubChem. (n.d.). 2-(Isothiazol-5-yl)cyclobutan-1-ol.

- Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI.

- Filo. (2025). Problem 21-1 Give the IUPAC name for each of the following compounds.

- Verboom, W., et al. (1984). Stereochemical aspects of the "tert-amino effect". 2. Enantio- and diastereoselectivity in the synthesis of quinolines. Journal of Organic Chemistry.

- Juskenaite, R., et al. (2022). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC.

- PubChem. (n.d.). Cyclopentyl(1,2-thiazol-5-yl)methanol.

- U.S. Environmental Protection Agency. (2025). 2-Acetyl-1,3-thiazole-5-carboxylic acid Properties.

- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

- Czarnomysy, R., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC.

- Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- ResearchGate. (2002). Isothiazoles (1,2-Thiazoles)

- Chemsrc. (2025). CAS#:1567005-68-8 | Methyl 2-(thiazol-2-yl)

- Vulcanchem. (n.d.). 1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid.

- Chemspace. (n.d.). Cyclopentanol - C5H10O.

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuyamaca.edu [cuyamaca.edu]

- 5. Cyclopentanol - C5H10O | CSSB00000210269 [chem-space.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopentyl(1,2-thiazol-5-yl)methanol | C9H13NOS | CID 130826273 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Thiazole Core: A Technical Guide to its Biological Activities and Therapeutic Potential

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, arising from the delocalization of pi electrons across the aromatic ring, and the presence of heteroatoms capable of forming crucial hydrogen bonds, make it a privileged scaffold in drug design.[2][3][4] This structural motif is not only prevalent in natural products like vitamin B1 (thiamine) but is also embedded in a multitude of synthetic drugs with a wide array of therapeutic applications.[5][6] The versatility of the thiazole nucleus allows for substitutions at its 2, 4, and 5 positions, enabling the generation of vast chemical libraries with diverse pharmacological profiles.[1][2] This guide provides an in-depth exploration of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[3][7] Their efficacy stems from the ability to modulate a wide range of biological targets involved in cancer progression, including protein kinases, tubulin, and transcription factors.[3][8][9]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thiazole derivatives is multifaceted, often involving the inhibition of key signaling pathways that drive cell proliferation, survival, and metastasis.

-

Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer drugs is the inhibition of protein kinases.[10][11] These enzymes play a critical role in cell signaling, and their deregulation is a common feature of cancer. Thiazole derivatives have been shown to inhibit both serine/threonine and tyrosine kinases.[10] For instance, some derivatives have demonstrated potent inhibitory effects on B-RAFV600E kinase, a key driver in melanoma, with IC50 values even surpassing standard drugs like dabrafenib.[10] Others have been developed as inhibitors of Aurora kinases, which are crucial for cell division, and their overexpression is linked to various cancers.[12] The thiazole scaffold can effectively occupy the ATP-binding pocket of these kinases, preventing their function and halting downstream signaling.

-

Induction of Apoptosis: A significant number of thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7][8][9] This can be achieved through various mechanisms, including the fragmentation of DNA, depolarization of the mitochondrial membrane, and activation of caspases.[13][14] Some compounds have been shown to modulate the expression of key apoptosis-regulating proteins like Bcl-2 and Bax.[14]

-

Cell Cycle Arrest: Thiazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[14] This is frequently linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[8][9][14]

-

Inhibition of NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[15][16] Several thiazole and benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of downstream pro-inflammatory and pro-survival genes like COX-2 and iNOS.[17][18] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[17]

B. Visualization of Key Anticancer Mechanisms

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. sciencescholar.us [sciencescholar.us]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. kuey.net [kuey.net]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 16. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic route, and methods for its thorough characterization. Furthermore, we will explore its potential biological activities based on the well-established pharmacology of the thiazole moiety.

Core Molecular Attributes

The foundational step in the investigation of any novel compound is the precise determination of its molecular formula and weight. These attributes are critical for all subsequent analytical and experimental procedures.

| Property | Value | Source |

| IUPAC Name | Cyclopentyl(1,2-thiazol-5-yl)methanol | [1] |

| Molecular Formula | C₉H₁₃NOS | [1] |

| Molecular Weight | 183.27 g/mol | [1] |

| Monoisotopic Mass | 183.07178521 Da | [1] |

The structure of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, featuring a cyclopentanol ring attached to a 1,2-thiazole ring, suggests a molecule with interesting stereochemical and electronic properties, making it a compelling candidate for further study.

Rationale and Potential Significance

The thiazole ring is a cornerstone in medicinal chemistry, found in a wide array of natural and synthetic compounds with diverse biological activities.[2][3] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs.[4] Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:

The incorporation of a cyclopentanol moiety introduces a three-dimensional structural element that can influence the compound's interaction with biological targets, potentially enhancing its specificity and efficacy. The hydroxyl group can also serve as a key hydrogen bonding donor or acceptor, further modulating its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

Step-by-Step Protocol:

-

Preparation of 5-Lithio-1,2-thiazole:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-thiazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The deprotonation is expected to occur regioselectively at the C5 position due to the electronic nature of the 1,2-thiazole ring.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio-1,2-thiazole intermediate.

-

-

Nucleophilic Addition to Cyclopentanecarbaldehyde:

-

To the freshly prepared solution of 5-lithio-1,2-thiazole, add a solution of cyclopentanecarbaldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to proceed at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

-

Comprehensive Structural and Purity Analysis

A battery of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Characterization

The following spectroscopic methods are indispensable for the structural elucidation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the thiazole ring, the cyclopentyl ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the connectivity of the molecule. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those of the thiazole and cyclopentyl rings. The chemical shift of the carbon bearing the hydroxyl group will be a key indicator.[8] |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.[8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 183.27). Fragmentation patterns can provide further structural information.[9] |

Purity Assessment

The purity of the synthesized compound is critical for its use in biological assays.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound by separating it from any unreacted starting materials or byproducts. A single, sharp peak is indicative of high purity. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, S) of the compound, which should be in close agreement with the calculated values for the molecular formula C₉H₁₃NOS.[9] |

Potential Biological Activities and Future Directions

Given the extensive biological activities of thiazole derivatives, 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a promising candidate for screening in various therapeutic areas.

Caption: Potential areas for biological evaluation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

-

Antimicrobial Activity: The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[2]

-

Anticancer Activity: The cytotoxic effects of the compound can be evaluated against various cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells, using assays like the MTT assay.[5]

-

Anti-inflammatory Activity: The compound's ability to inhibit inflammatory pathways can be investigated using in vitro models, such as measuring the inhibition of cyclooxygenase (COX) enzymes.

Future research should focus on the synthesis and biological evaluation of a series of analogs of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol to establish a structure-activity relationship (SAR). This will provide valuable insights for the rational design of more potent and selective therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, from its fundamental molecular properties to a proposed synthetic route and analytical characterization. The rich pharmacology of the thiazole nucleus suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related heterocyclic compounds.

References

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Organic Chemistry. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Cyclopentyl(1,2-thiazol-5-yl)methanol. PubChem. [Link]

-

Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026). ResearchGate. [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). Molecules. [Link]

Sources

- 1. Cyclopentyl(1,2-thiazol-5-yl)methanol | C9H13NOS | CID 130826273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol in different solvents

An In-Depth Technical Guide to the Solubility of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical entity in various applications, from pharmaceutical formulation to synthetic chemistry.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol. We will deconstruct the molecule's structural components to build a predictive solubility framework based on fundamental chemical principles. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, ensuring data integrity and reproducibility. The discussion extends to key factors influencing solubility, such as pH and temperature, providing researchers with the necessary tools to effectively work with this compound.

Molecular Structure and Physicochemical Analysis

A thorough understanding of a molecule's structure is paramount to predicting its solubility.[3] The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4][5] 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is a chiral molecule comprised of three key functional regions, each contributing uniquely to its overall polarity and solubility profile.

-

1,2-Thiazole Ring: This five-membered aromatic heterocycle, containing both nitrogen and sulfur, is a polar moiety.[6][7] The nitrogen atom can act as a hydrogen bond acceptor, and its basic nature (pKa of the conjugate acid is ~2.5) means its protonation state, and thus solubility, can be significantly influenced by pH.[6][7][8] In acidic conditions, the thiazole nitrogen can become protonated, forming a more soluble cationic species.[6]

-

Cyclopentanol Group: This component features a nonpolar five-membered aliphatic ring and a highly polar hydroxyl (-OH) group. The hydroxyl group is a key contributor to the molecule's polarity, capable of acting as both a hydrogen bond donor and acceptor.[4] This greatly enhances its affinity for polar protic solvents. The cyclopentyl ring itself is hydrophobic and will favor interactions with nonpolar solvents.

-

Overall Molecular Profile: The molecule presents a classic amphipathic character, with distinct polar (thiazole, hydroxyl) and nonpolar (cyclopentyl) regions. This structure suggests moderate solubility in a range of solvents. It is expected to be more soluble in polar solvents, particularly those that can engage in hydrogen bonding, like alcohols, compared to nonpolar hydrocarbon solvents.[4][9]

Theoretical Solubility Framework

The solubility of a compound can be qualitatively predicted by comparing its polarity with that of the solvent. This is often quantified using parameters like the dielectric constant (ε), a measure of a solvent's ability to separate charges.[3]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can both donate and accept hydrogen bonds.[3][10][11][12] The hydroxyl group of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is expected to interact strongly with these solvents, leading to higher solubility.[4] Thiazole's nitrogen atom also contributes to this affinity.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high polarity and large dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[10][12] Good solubility is anticipated due to dipole-dipole interactions with the thiazole ring and hydrogen bonding with the compound's -OH group.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces.[10][13] Due to the polar functional groups on the target molecule, its solubility in these solvents is expected to be low.[3][5]

Experimental Determination of Equilibrium Solubility

To obtain quantitative and thermodynamically valid solubility data, a robust and standardized methodology is essential.[14] The saturation shake-flask method is a widely accepted approach for determining equilibrium solubility and is recommended by organizations like the OECD for compounds with solubilities above 10 mg/L.[15][16][17][18][19][20]

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Protocol

This protocol is designed to ensure the attainment of thermodynamic equilibrium and accurate quantification, adhering to Good Laboratory Practice (GLP) principles.[21][22]

-

Preparation:

-

Add an excess amount of solid 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This is critical for confirming that equilibrium with a solid phase has been reached.[15][16]

-

Dispense a precise volume of the desired solvent into each vial.

-

Prepare a minimum of three replicate samples for each solvent to assess variability.

-

Prepare a solvent-only blank for analytical baseline correction.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[14][15]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.[16]

-

-

Phase Separation:

-

Following equilibration, remove the vials and allow them to stand undisturbed in the temperature-controlled chamber for a short period to allow larger particles to sediment.

-

Carefully withdraw an aliquot of the supernatant. The separation of the saturated solution from the solid is a critical step.[23]

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-particles. Filtration may underestimate solubility if the compound adsorbs to the filter material, while centrifugation may overestimate it if fine particles remain suspended.[23]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[23][24][25] HPLC is preferred over UV spectroscopy alone as it can separate the analyte from any potential impurities or degradants.[23]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

Solubility Data Summary

The following table presents hypothetical solubility data for 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol, structured to facilitate comparison across different solvent classes. The values are illustrative and based on the theoretical principles discussed.

| Solvent | Solvent Class | Dielectric Constant (ε at 20°C)[10][12] | Predicted Solubility (mg/mL) |

| Water | Polar Protic | 80.1 | Moderate |

| Ethanol | Polar Protic | 24.6 | High |

| Methanol | Polar Protic | 32.7 | Very High |

| Isopropanol | Polar Protic | 19.9 (25°C) | High |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate-High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High |

| Acetone | Polar Aprotic | 20.7 (25°C) | Moderate |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 (25°C) | Moderate-Low |

| Ethyl Acetate | Moderately Polar | 6.0 | Low |

| Dichloromethane (DCM) | Moderately Polar | 8.9 (25°C) | Low |

| Toluene | Nonpolar | 2.4 (25°C) | Very Low |

| Hexane | Nonpolar | 1.9 (25°C) | Insoluble |

Analysis: The predicted trend shows the highest solubility in polar protic solvents (Methanol, Ethanol) and the highly polar aprotic solvent DMSO, which can effectively solvate both the hydrogen-bonding hydroxyl group and the polar thiazole ring. Solubility decreases as the solvent polarity and hydrogen bonding capability decrease, with negligible solubility expected in nonpolar hydrocarbon solvents like hexane.[3][5]

Key Factors Influencing Solubility

Beyond the choice of solvent, other environmental factors can significantly alter the solubility of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol.

-

Effect of pH: The basic nitrogen atom in the thiazole ring makes the compound's aqueous solubility pH-dependent.[6][8] In aqueous solutions with a pH below the pKa of the protonated thiazole (pKa ≈ 2.5), the compound will exist predominantly in its more soluble cationic form.[6][7][15] Therefore, solubility is expected to increase significantly in acidic buffers compared to neutral or basic conditions.

-

Effect of Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[5][6] This relationship should be determined experimentally if the compound is to be used across a range of temperatures. Le Châtelier's principle can be used to predict this effect.[5]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can lead to different measured solubilities. The most stable polymorph will have the lowest solubility, while metastable forms will be more soluble.[26] It is crucial to characterize the solid form used in solubility experiments to ensure data consistency.

Conclusion

2-(1,2-Thiazol-5-yl)cyclopentan-1-ol is an amphipathic molecule whose solubility is governed by the interplay between its polar thiazole and hydroxyl functionalities and its nonpolar cyclopentyl backbone. It exhibits the highest solubility in polar protic solvents and is poorly soluble in nonpolar media. Its solubility in aqueous systems is highly dependent on pH, a critical consideration for any biological or formulation studies. The standardized shake-flask protocol outlined in this guide provides a reliable framework for obtaining accurate equilibrium solubility data, which is foundational for successful research, development, and application of this compound.

References

- Solubility of Things. Thiazole - Solubility of Things.

- Vertex AI Search. Solubility and Polarity.

-

Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available from: [Link]

-

ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available from: [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available from: [Link]

-

Nadia Korovina. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

-

UNI ScholarWorks. Solubility and Polarity. Available from: [Link]

-

ECHA. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In ADMET for Medicinal Chemists (pp. 315-333). John Wiley & Sons, Inc. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

Ghavami, S., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. PMC. Available from: [Link]

-

EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

-

eCFR. 40 CFR Part 792 -- Good Laboratory Practice Standards. Available from: [Link]

-

Phytosafe. OECD 105. Available from: [Link]

-

Akay, C., & Çelebier, M. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Available from: [Link]

-

ResearchGate. Physicochemical property profile of thiazole derivatives, calculated by.... Available from: [Link]

-

US EPA. (2016). Policy: Good Laboratory Practices Advisories. Available from: [Link]

-

Scientific Forefront. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Available from: [Link]

-

OECD. Test No. 105: Water Solubility. Available from: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available from: [Link]

-

HLRS. (n.d.). Prediction of Solubility of Organometallic Compounds using Molecular Dynamics Simulations. Available from: [Link]

-

Voigt, W. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available from: [Link]

-

Hoye, T. R. (2022). Properties of Common Organic Solvents. Available from: [Link]

-

Honeywell. (n.d.). Dielectric Constant. Available from: [Link]

-

University of Michigan. (n.d.). Dielectric Constant of Common solvents. Available from: [Link]

-

Oregon State University. (n.d.). Physical properties of some common organic solvents. Available from: [Link]

-

Lee, S., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv. Available from: [Link]

-

Zhang, Y., et al. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics. Available from: [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

-

Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available from: [Link]

-

El-Naggar, M., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available from: [Link]

-

Journal of Agricultural and Food Chemistry. (2026). Vol. 74, No. 6. Available from: [Link]

-

Memorial University Research Repository. (2010). Solubility of bio-sourced feedstocks in 'green' solvents. Available from: [Link]

-

PubChem. Cyclopentyl(1,2-thiazol-5-yl)methanol. Available from: [Link]

-

ResearchGate. The solubility of OLZ in different solvents: a form I and b form II. Available from: [Link]

Sources

- 1. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. caymanchem.com [caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. OECD 105 - Phytosafe [phytosafe.com]

- 20. oecd.org [oecd.org]

- 21. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]

- 22. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. pharmaguru.co [pharmaguru.co]

- 25. researchgate.net [researchgate.net]

- 26. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Structural Elucidation of 2-(1,2-Thiazol-5-yl)cyclopentan-1-ol via Single-Crystal X-ray Crystallography

Abstract